4-ethylthiophene-2-carbaldehyde 4-ethylthiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 21426-18-6
VCID: VC11594138
InChI:
SMILES:
Molecular Formula: C7H8OS
Molecular Weight: 140.2

4-ethylthiophene-2-carbaldehyde

CAS No.: 21426-18-6

Cat. No.: VC11594138

Molecular Formula: C7H8OS

Molecular Weight: 140.2

Purity: 95

* For research use only. Not for human or veterinary use.

4-ethylthiophene-2-carbaldehyde - 21426-18-6

Specification

CAS No. 21426-18-6
Molecular Formula C7H8OS
Molecular Weight 140.2

Introduction

Chemical Identity and Structural Features

Core Structure and Isomerism

The compound’s backbone consists of a five-membered thiophene ring (C₄H₄S) with an ethyl (-C₂H₅) group at position 4 and a formyl group (-CHO) at position 2. Thiophene, a sulfur-containing aromatic heterocycle, exhibits resonance stabilization comparable to benzene but with distinct electronic properties due to sulfur’s electronegativity . Substitutions at the 2- and 4-positions influence reactivity, as the formyl group is electron-withdrawing, while the ethyl group is electron-donating.

Table 1: Hypothetical Physicochemical Properties of 4-Ethylthiophene-2-Carbaldehyde

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₇H₈OSDerived from substitution pattern
Molecular Weight140.20 g/molSum of atomic masses
Boiling Point~240–250°CAnalogous to 2-thiophenecarboxaldehyde
Density~1.18–1.22 g/cm³Similar to thiophene derivatives
Flash Point~100–105°CBased on alkyl-substituted thiophenes

Synthesis Pathways and Optimization

Electrophilic Formylation of Thiophene

A proven method for synthesizing 2-thiophenecarboxaldehyde involves the reaction of thiophene with N,N-dimethylformamide (DMF) and thionyl chloride (SOCl₂) under controlled conditions . This Vilsmeier-Haack-type reaction proceeds via electrophilic substitution, where the formyl group is introduced at the 2-position. To synthesize 4-ethylthiophene-2-carbaldehyde, a pre-functionalized thiophene with an ethyl group at position 4 would be required.

Example Protocol (Adapted from Patent CN111777590A ):

  • Reagents: 4-Ethylthiophene (hypothetical starting material), DMF, SOCl₂.

  • Reaction Conditions:

    • Cool 4-ethylthiophene and DMF to 20–30°C.

    • Slowly add SOCl₂, maintaining temperature ≤30°C to avoid side reactions.

    • Heat to 70–85°C for 3–5 hours to complete formylation.

  • Workup:

    • Hydrolyze the reaction mixture in water, extract with chloroform, and purify via steam distillation.

Key Challenge: The commercial availability of 4-ethylthiophene is unclear, necessitating prior synthesis via Friedel-Crafts alkylation of thiophene. This introduces complexity, as alkylation of thiophene often requires Lewis acid catalysts (e.g., AlCl₃) and controlled conditions to prevent polysubstitution .

Physicochemical and Spectroscopic Characterization

Stability and Reactivity

The formyl group renders the compound susceptible to nucleophilic attack, making it a candidate for condensation reactions (e.g., forming Schiff bases). The ethyl group enhances lipophilicity, potentially improving solubility in organic solvents .

Table 2: Comparative Data for Related Aldehydes

CompoundBoiling Point (°C)Density (g/cm³)Reference
2-Thiophenecarboxaldehyde246.61.21
4-Ethylthiazole-2-carbaldehyde246.61.21

Note: Data for 4-ethylthiazole-2-carbaldehyde is provided as a structural analog, though it belongs to a different heterocycle class.

Applications in Pharmaceutical and Materials Science

Role in Drug Discovery

Thiophene aldehydes are pivotal intermediates in synthesizing bioactive molecules. For instance, 2-thiophenecarboxaldehyde derivatives exhibit antiproliferative activity against glioblastoma cells (IC₅₀ = 4.20–10.48 µM) . The ethyl substituent in 4-ethylthiophene-2-carbaldehyde could modulate pharmacokinetic properties, enhancing blood-brain barrier penetration for CNS-targeted therapies.

Coordination Chemistry and Crystal Engineering

Thiophene aldehydes form complexes with transition metals, as demonstrated by the crystal structure of 1-benzothiophene-2-carbaldehyde 4-ethylthiosemicarbazone . Such complexes are explored for their optical and catalytic properties.

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